

A Technical Guide to the Chemical and Physical Properties of D-(-)-Tartaric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Tartaric acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core chemical and physical properties of D-(-)-tartaric acid, a vital chiral building block in pharmaceutical and chemical synthesis. The information is presented to support research, development, and quality control activities.

Chemical Identity and Structure

D-(-)-Tartaric acid, the unnatural isomer of tartaric acid, is a diprotic aldaric acid.^{[1][2]} Its chemical structure is characterized by two stereocenters, both in the 'S' configuration.

- IUPAC Name: (2S,3S)-2,3-dihydroxybutanedioic acid^[3]
- Synonyms: D-Threarcic acid, (2S,3S)-(-)-Tartaric acid^[4]
- Molecular Formula: C₄H₆O₆^[3]
- Molecular Weight: 150.09 g/mol ^{[3][4]}
- CAS Number: 147-71-7^{[3][5]}

The stereochemistry of tartaric acid is fundamental to its applications, particularly in chiral separations.^[6] D-(-)-tartaric acid is the enantiomer of the naturally occurring L-(+)-tartaric acid.^{[6][7]}

Physicochemical Properties

The key physical and chemical properties of D-(-)-tartaric acid are summarized in the tables below. These parameters are critical for its handling, formulation, and application in various experimental and industrial settings.

Table 1: General Physicochemical Properties

Property	Value	References
Appearance	White crystalline powder	[3]
Melting Point	168 - 174 °C	[3][4]
Density	1.7598 g/cm ³ (at 20°C)	[8]
pKa ₁	2.93	[8]
pKa ₂	4.23	[8]

Table 2: Optical Properties

Property	Value	Conditions	References
Specific Rotation ([α] _{D²⁰})	-12.0° to -13.5°	c = 10-20 in H ₂ O	[3][8][9]

Table 3: Solubility Data

Solvent	Solubility	Temperature	References
Water	139 g / 100 mL	20 °C	[8]
Boiling Water	1 g / 0.5 mL	100 °C	[8]
Methanol	1 g / 1.7 mL	Room Temperature	[8]
Ethanol	1 g / 3 mL	Room Temperature	[8]
Propanol	1 g / 0.5 mL	Room Temperature	[8]
Ether	1 g / 250 mL	Room Temperature	[8]
Chloroform	Insoluble	Room Temperature	[8]
Glycerol	Soluble	Room Temperature	[8]

Experimental Protocols

Determination of Specific Optical Rotation (Polarimetry)

This protocol outlines the general procedure for measuring the specific optical rotation of D-(-)-tartaric acid.

Principle: Chiral molecules, like D-(-)-tartaric acid, rotate the plane of polarized light.[10] The specific rotation is an intrinsic property of a chiral compound and is determined by the observed optical rotation, concentration, and path length of the sample cell.[9]

Apparatus and Reagents:

- Polarimeter
- Volumetric flask (100 mL)
- Analytical balance
- Sample cell (1 dm)
- D-(-)-Tartaric acid

- Distilled water

Procedure:

- Instrument Preparation: Turn on the polarimeter and allow it to warm up for at least 10 minutes.[\[11\]](#)
- Sample Preparation:
 - Accurately weigh approximately 10.0 g of D-(-)-tartaric acid.
 - Transfer the weighed sample to a 100 mL volumetric flask.
 - Dissolve the sample in distilled water and dilute to the mark. Ensure the solution is thoroughly mixed.[\[12\]](#)
- Calibration (Zeroing):
 - Fill the sample cell with distilled water (the blank).
 - Ensure there are no air bubbles in the cell.[\[11\]](#)
 - Place the blank cell in the polarimeter and perform a zero calibration according to the instrument's instructions.[\[11\]](#)
- Measurement:
 - Rinse the sample cell multiple times with the prepared D-(-)-tartaric acid solution.[\[12\]](#)
 - Fill the cell with the D-(-)-tartaric acid solution, again ensuring no air bubbles are present.
 - Place the sample cell in the polarimeter and record the optical rotation reading.[\[11\]](#)
 - Repeat the measurement several times to ensure reproducibility.
- Calculation of Specific Rotation: The specific rotation ($[\alpha]$) is calculated using the following formula: $[\alpha] = \alpha / (l * c)$ Where:
 - α = observed optical rotation in degrees

- l = path length of the sample cell in decimeters (dm)
- c = concentration of the solution in g/mL^[9]

Determination of pKa Values (Potentiometric Titration)

This protocol describes the determination of the two dissociation constants (pK_{a1} and pK_{a2}) of D-(-)-tartaric acid, a diprotic acid.

Principle: A potentiometric titration monitors the change in pH of a solution as a standardized titrant is added.^[13] For a polyprotic acid, the titration curve will show multiple equivalence points, corresponding to the neutralization of each acidic proton.^[3] The pKa values can be determined from the pH at the half-equivalence points.

Apparatus and Reagents:

- pH meter with a combination pH electrode
- Buret (50 mL)
- Beaker (250 mL)
- Magnetic stirrer and stir bar
- Standardized 0.1 M sodium hydroxide (NaOH) solution
- D-(-)-Tartaric acid
- Distilled water

Procedure:

- pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).^[14]
- Sample Preparation:
 - Accurately weigh a sample of D-(-)-tartaric acid to prepare a solution of known concentration (e.g., 0.1 M).

- Pipette a known volume (e.g., 25.0 mL) of the D-(-)-tartaric acid solution into a 250 mL beaker.
- Add enough distilled water to cover the tip of the pH electrode.[3]
- Titration Setup:
 - Place the beaker on a magnetic stirrer and add a stir bar.
 - Immerse the pH electrode in the solution, ensuring it does not come into contact with the stir bar.
 - Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.[3]
- Titration:
 - Begin adding the NaOH solution in small increments (e.g., 1.0 mL).
 - After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.[3]
 - As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence points.
- Data Analysis:
 - Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
 - Identify the two equivalence points from the inflection points of the curve.
 - The volume of NaOH at the halfway points to each equivalence point corresponds to the pKa values ($\text{pH} = \text{pKa}$ at half-equivalence).

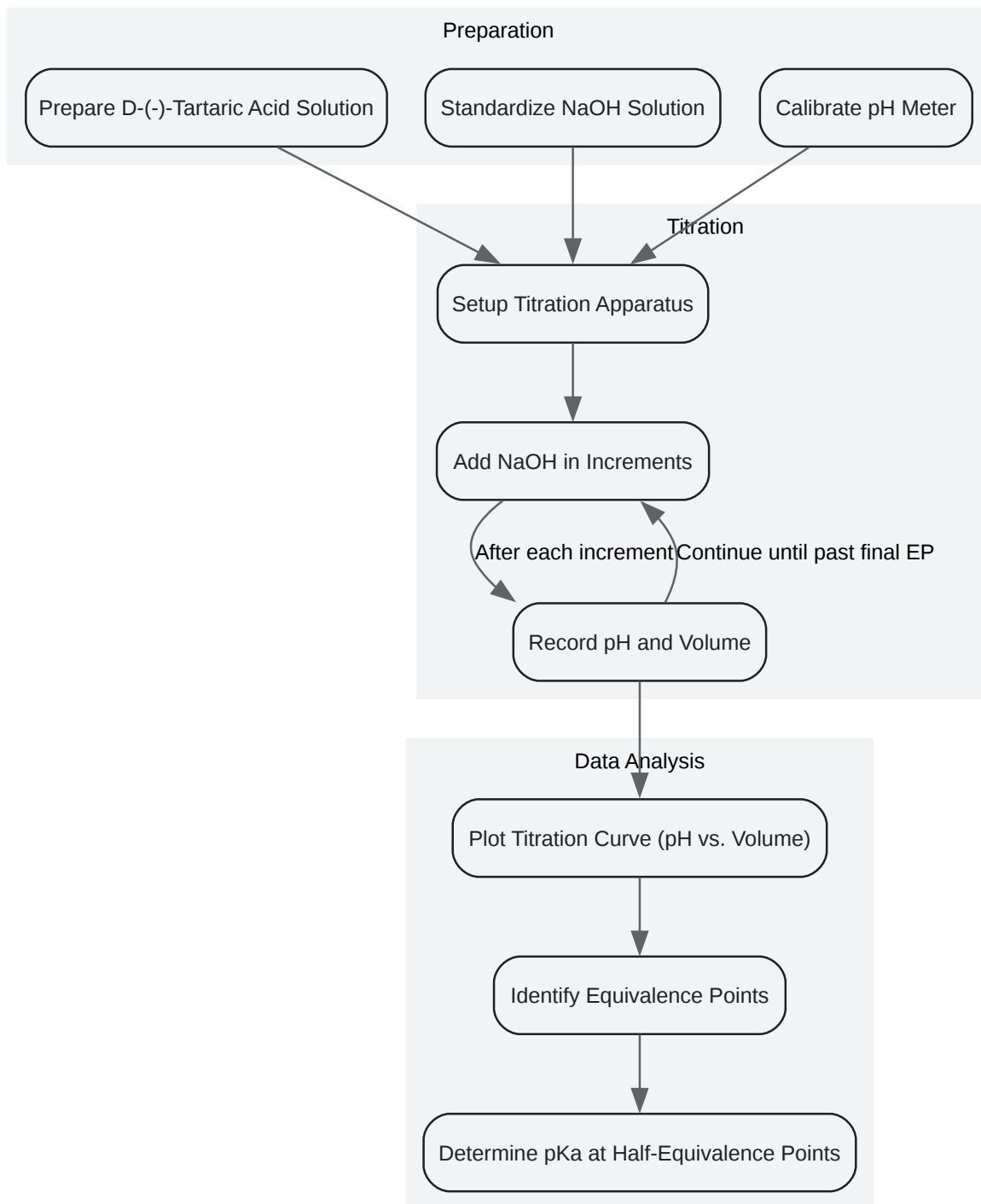
Applications in Drug Development

D-(-)-Tartaric acid is a crucial raw material in the pharmaceutical industry. Its primary applications include:

- **Chiral Resolving Agent:** Due to its chirality, D-(-)-tartaric acid is widely used to separate racemic mixtures of chiral drugs.[2][6] It forms diastereomeric salts with the enantiomers of a racemic base, which can then be separated by differences in their solubility.[6][15]
- **Excipient:** It can be used as an excipient in drug formulations, acting as an acidulant to adjust the pH or as a stabilizer.[16]
- **Synthetic Intermediate:** It serves as a chiral building block in the synthesis of optically active pharmaceutical ingredients.[16]

Visualizations

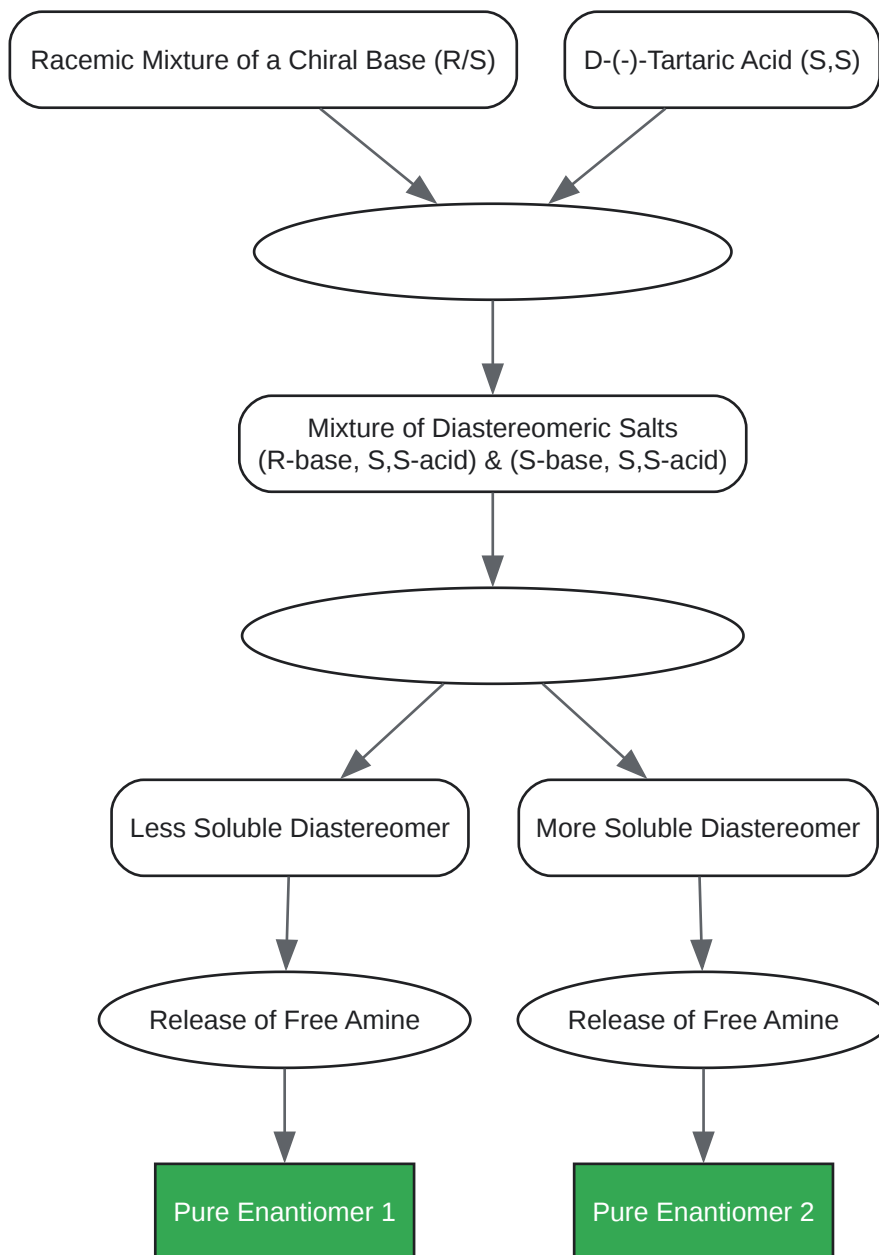
Experimental Workflow for pKa Determination



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Caption: Workflow for Determining pKa of D-(-)-Tartaric Acid.

Logical Workflow for Chiral Resolution



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Caption: Chiral Resolution Workflow Using D-(-)-Tartaric Acid.

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- To cite this document: BenchChem. [A Technical Guide to the Chemical and Physical Properties of D(-)-Tartaric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033080#d-tartaric-acid-chemical-and-physical-properties]

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